molecular formula C9H9Cl2NO B13024612 1-Amino-1-(2,4-dichlorophenyl)acetone

1-Amino-1-(2,4-dichlorophenyl)acetone

Cat. No.: B13024612
M. Wt: 218.08 g/mol
InChI Key: CEEYZBKUAGRKLX-UHFFFAOYSA-N
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Description

1-Amino-1-(2,4-dichlorophenyl)acetone is a chemical compound with the molecular formula C8H8Cl2NO. It is characterized by the presence of an amino group attached to an acetone moiety, which is further substituted with two chlorine atoms on the phenyl ring.

Preparation Methods

The synthesis of 1-Amino-1-(2,4-dichlorophenyl)acetone can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichlorobenzaldehyde with ammonia and acetone under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve the use of more efficient catalytic systems and optimized reaction conditions to increase yield and purity. These methods are designed to be scalable and cost-effective, making the compound accessible for various applications .

Chemical Reactions Analysis

1-Amino-1-(2,4-dichlorophenyl)acetone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Amino-1-(2,4-dichlorophenyl)acetone has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions

Mechanism of Action

The mechanism of action of 1-Amino-1-(2,4-dichlorophenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the dichlorophenyl group enhances its lipophilicity, facilitating its interaction with cell membranes. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-Amino-1-(2,4-dichlorophenyl)acetone can be compared with other similar compounds, such as:

    1-Amino-1-(2,4-dichlorophenyl)ethanol: Similar structure but with an alcohol group instead of a ketone.

    1-Amino-1-(2,4-dichlorophenyl)propane: Similar structure but with an additional carbon atom in the chain.

    1-Amino-1-(2,4-dichlorophenyl)butane: Similar structure but with two additional carbon atoms in the chain.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

1-amino-1-(2,4-dichlorophenyl)propan-2-one

InChI

InChI=1S/C9H9Cl2NO/c1-5(13)9(12)7-3-2-6(10)4-8(7)11/h2-4,9H,12H2,1H3

InChI Key

CEEYZBKUAGRKLX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)Cl)Cl)N

Origin of Product

United States

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